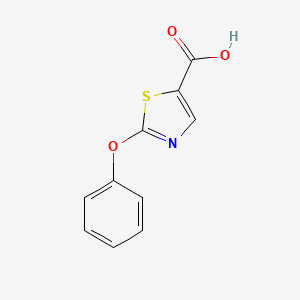

2-Phenoxythiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-phenoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9(13)8-6-11-10(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVWBOAOASNRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis for Core Structure Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring system. This method involves the condensation of a thiourea derivative with an α-halo carbonyl compound. For 2-phenoxythiazole-5-carboxylic acid, N-phenoxythiocarbamide serves as the thiourea precursor, reacting with α-bromo-β-keto esters to introduce the carboxylic acid moiety at position 5 .

Key reaction parameters include:

-

Solvent System : Ethanol/water mixtures (3:1 v/v) to balance solubility and reactivity.

-

Temperature : Reflux conditions (80–90°C) for 6–8 hours.

Cyclization of β-Ethoxy Acrylamides via Halogen-Mediated Ring Closure

An alternative approach adapts the bromination-cyclization strategy reported for 2-aminothiazole-5-carboxamides . Here, β-ethoxy-N-phenoxyacrylamide undergoes α-bromination using N-bromosuccinimide (NBS) in dioxane/water (4:1), followed by thiourea-mediated cyclization:

Optimized Conditions :

-

NBS Stoichiometry : 1.05–1.10 equivalents to minimize dihalogenation byproducts.

-

Cyclization Time : 2 hours at reflux (90°C) for complete ring closure.

-

Overall Yield : 78–82% after acidification (pH 1–2) and filtration .

This method circumvents organometallic intermediates, enhancing scalability. However, precise control of bromination temperature (−5°C to 5°C) is critical to avoid phenyl ring bromination .

Oxidation of 5-Methylthiazole Precursors

Direct oxidation of 5-methylthiazoles offers a streamlined pathway. The methyl group at position 5 is oxidized to a carboxylic acid using HNO₃/H₂SO₄ (1:3 v/v) under vigorous stirring :

Performance Metrics :

-

Conversion Efficiency : 85–90% (monitored via HPLC).

-

Purity : ≥98% after neutralization (pH 2.0) and activated charcoal treatment .

Notably, this method requires anhydrous conditions to prevent nitration side reactions. Alternative oxidants like KMnO₄ in acidic media yield inferior results (≤60% conversion) .

Hydrolysis of 5-Cyano Thiazole Intermediates

Hydrolysis of nitriles provides a high-yielding route to carboxylic acids. Synthesis begins with 2-phenoxythiazole-5-carbonitrile , prepared via Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF). Subsequent hydrolysis with 20% H₂SO₄ at 120°C for 6 hours affords the target acid :

Advantages :

-

Yield : 88–92% with minimal byproducts.

-

Scalability : Adaptable to continuous flow reactors for industrial production .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Bromo-β-keto ester | 65–72 | 95 | Moderate |

| Bromination-Cyclization | NBS, Thiourea | 78–82 | 98 | High |

| Methyl Oxidation | HNO₃/H₂SO₄ | 85–90 | 98 | Low |

| Nitrile Hydrolysis | H₂SO₄ | 88–92 | 99 | High |

The nitrile hydrolysis route outperforms others in yield and purity, though it demands high-temperature acid handling. For lab-scale synthesis, bromination-cyclization offers a balance of efficiency and safety .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or activating conditions. Thionyl chloride () is commonly used to convert the acid to its acyl chloride intermediate, which reacts with alcohols to form esters .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + | Reflux, 2–4 h | Methyl 2-phenoxythiazole-5-carboxylate | 88% |

| tert-Butanol | Transesterification, 6 h | tert-Butyl ester | 48% |

Mechanism :

Amide Formation

Activation of the carboxylic acid with coupling agents like -dicyclohexylcarbodiimide (DCC) enables amide bond formation with amines. This is critical for synthesizing bioactive derivatives .

Mechanism :

-

DCC activates the carboxylic acid to form an -acylisourea intermediate.

Decarboxylation

Heating or treatment with strong acids induces decarboxylation, removing the carboxylic acid group as . This reaction is exploited to simplify the scaffold for further functionalization .

| Conditions | Product | Yield |

|---|---|---|

| , TFA, 0°C | 3-Bromo-4-phenylisothiazole | 95% |

Mechanism :

Protonation of the carboxylate followed by elimination via a six-membered transition state .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example, condensation with -aminothiophenol in polyphosphoric acid yields benzothiazole derivatives .

| Reagent | Product | Application |

|---|---|---|

| -Aminothiophenol + PPA | 2-Phenylbenzothiazole-5-carboxylic acid | Antimicrobial studies |

Mechanism :

-

Acyl migration forms an intermediate thioester.

-

Acid-catalyzed cyclization and dehydration yield the fused ring .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution, with the phenoxy group directing incoming electrophiles to the 4-position (para to oxygen) .

| Reaction | Electrophile | Product |

|---|---|---|

| Nitration | 4-Nitro-2-phenoxythiazole-5-carboxylic acid | |

| Sulfonation | 4-Sulfo derivative |

Directing Effects :

-

The phenoxy group donates electrons via resonance, activating the 4-position.

-

The electron-withdrawing carboxylic acid deactivates the 2- and 5-positions .

Oxidation and Reduction

-

Oxidation : The thiazole ring is resistant to oxidation, but the phenoxy group can be oxidized to a quinone under strong conditions (e.g., ) .

-

Reduction : Catalytic hydrogenation () reduces the thiazole ring to a thiazolidine, altering its aromaticity .

Salt Formation

The carboxylic acid forms salts with bases, enhancing water solubility for pharmacological studies .

| Base | Salt |

|---|---|

| Sodium hydroxide | Sodium 2-phenoxythiazole-5-carboxylate |

| Morpholine | Morpholinylethyl salt |

Scientific Research Applications

Anticancer Applications

Mechanism of Action

2-Phenoxythiazole-5-carboxylic acid and its derivatives have shown promising anticancer activity through various mechanisms. They often act as inhibitors of critical kinases involved in cancer cell proliferation and survival. For instance, aminothiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including K562 leukemia cells and HepG2 hepatocellular carcinoma cells .

Case Studies

- Aminothiazole Derivatives : A study synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, revealing significant antiproliferative effects on human K562 leukemia cells. One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high potency comparable to dasatinib .

- Selectivity Index : The selectivity index (SI) of these compounds indicates their potential as targeted therapies, with some showing higher toxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

Broad-Spectrum Efficacy

The thiazole ring structure is known for its broad-spectrum antimicrobial properties. Compounds based on this compound have been evaluated for their effectiveness against various bacterial and fungal strains.

Research Findings

Studies have indicated that thiazole-containing compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the carboxylic acid group enhances solubility and bioactivity, making these compounds suitable candidates for further development as antimicrobial agents .

Other Therapeutic Applications

Anti-inflammatory and Analgesic Properties

Research has also highlighted the anti-inflammatory and analgesic potential of thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, providing relief in conditions characterized by inflammation .

Potential in Drug Design

The structural versatility of this compound allows for modifications that can enhance its pharmacological profile. This adaptability makes it a valuable scaffold in drug design, particularly for developing new therapeutics targeting various diseases beyond cancer and infections.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Phenoxythiazole-5-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like xanthine oxidase, which is involved in the metabolism of purines . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogues: Core Modifications

The following table summarizes key structural analogs of 2-phenoxythiazole-5-carboxylic acid, highlighting differences in substituents and their implications:

Functional Group Comparisons

- Phenoxy vs. Phenyl Groups: Replacing the phenyl group in 2-phenylthiazole-5-carboxylic acid with phenoxy (as in the target compound) introduces an oxygen atom, likely increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce membrane permeability .

- Thiazole vs. Oxazole Rings : Oxazole analogs (e.g., 2-phenyloxazole-5-carboxylic acid) exhibit lower molecular weights and altered electronic properties due to the oxygen atom in the ring. These differences may influence binding affinities in biological systems .

- Methyl groups enhance lipophilicity, as seen in 4-methyl-2-phenylthiazole derivatives .

Physicochemical and Hazard Profiles

- Stability : Thiazole carboxylic acids generally require storage at 2–8°C to prevent decomposition .

- Hazards: Common hazards include skin/eye irritation (H315/H319) and respiratory sensitization (H335), as noted for 2-phenylthiazole-5-carboxylic acid . Phenoxy-substituted compounds may exhibit similar risks due to reactive oxygen moieties.

Biological Activity

2-Phenoxythiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from simpler thiazole derivatives. The general synthetic pathway includes:

- Formation of Thiazole Ring : Reaction of phenolic compounds with thiourea and α-haloacetic acids.

- Carboxylation : Introduction of carboxylic acid functionality through various methods such as the use of carbon dioxide under high pressure or via nucleophilic substitution reactions.

Biological Activities

The biological activities of this compound have been extensively studied, revealing several key areas:

Antitumor Activity

Numerous studies have reported the antitumor potential of derivatives based on the thiazole scaffold. For example, the compound exhibited potent antiproliferative effects against various cancer cell lines including:

- Human K562 leukemia cells : IC50 values around 0.06 µM indicating strong activity.

- HepG2 hepatocellular carcinoma cells : Compounds derived from 2-phenoxythiazole showed promising results with IC50 values ranging from 2.23 µM to 5.32 µM for different derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6d | K562 | 0.06 |

| 5h | HepG2 | 2.23 |

| 5e | HepG2 | 5.32 |

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains, showcasing their potential as therapeutic agents in treating infections .

Anticonvulsant Activity

Research has also indicated that thiazole derivatives can exhibit anticonvulsant properties. Studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that certain modifications to the thiazole structure enhance this activity, suggesting a versatile pharmacological profile for these compounds .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

- Anticancer Efficacy : A study synthesized a series of thiazole derivatives that were tested against multiple cancer cell lines. The results indicated that specific structural modifications significantly enhanced their cytotoxicity, particularly in leukemia and solid tumors .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the thiazole ring critically influence biological activity. For instance, the presence of halogen atoms or specific alkyl groups was found to enhance both antitumor and antimicrobial activities .

- In Vivo Studies : Animal model studies demonstrated that selected compounds exhibited low toxicity profiles while maintaining efficacy in tumor reduction, further supporting their potential for development into clinical candidates .

Q & A

Q. What are the common synthetic routes for preparing 2-phenoxythiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation using DMF-DMA as a catalyst, with subsequent basic hydrolysis . Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and phenoxy groups) and the carboxylic acid proton (δ ~12.5 ppm, broad) .

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (1550–1600 cm⁻¹) .

- LC-MS : Molecular ion peak ([M+H]⁺) for confirmation of molecular weight (e.g., 263.3 g/mol for C₁₀H₇NO₃S) .

Q. What are the recommended protocols for purification of this compound, particularly when dealing with polar byproducts?

Methodological Answer: Purification methods include:

- Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water:methanol, 0.1% formic acid) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystalline product .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Address discrepancies by:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) to reduce variability .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenoxy ring enhance antimicrobial activity) .

- Computational Docking : Validate binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Advanced tools include:

- AI-Powered Retrosynthesis : Platforms like Pistachio or Reaxys propose synthetic routes based on existing reaction databases .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution reactions .

- Molecular Dynamics Simulations : Model solvation effects and transition states for hydrolysis or esterification .

Q. How does the electronic configuration of the phenoxy group influence the acidity and coordination properties of this compound?

Methodological Answer:

- Acidity Modulation : Electron-withdrawing substituents (e.g., -NO₂) increase carboxylic acid acidity (pKa ~2.5) by stabilizing the deprotonated form via resonance .

- Coordination Chemistry : The thiazole nitrogen and carboxylic oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺), with binding constants determined via UV-Vis titration .

Q. What strategies exist for modifying the thiazole ring to enhance the pharmacokinetic properties of this compound derivatives?

Methodological Answer: Key modifications include:

- C-4 Substitution : Introduce methyl or halogens to improve lipophilicity (logP optimization) .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced oral bioavailability .

- Ring Hybridization : Fuse with pyrazole or oxadiazole rings to alter metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.